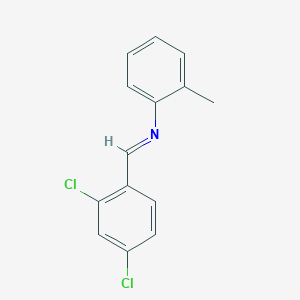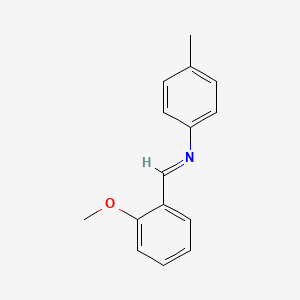
N-(2-Methoxybenzylidene)-P-toluidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxybenzylidene)-P-toluidine: is a Schiff base compound formed by the condensation of 2-methoxybenzaldehyde and p-toluidine. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to form stable complexes with metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxybenzylidene)-P-toluidine typically involves the condensation reaction between 2-methoxybenzaldehyde and p-toluidine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated and stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2-Methoxybenzylidene)-P-toluidine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where functional groups on the benzene ring can be replaced by other groups through electrophilic or nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Methoxybenzylidene)-P-toluidine is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have applications in catalysis and material science.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological macromolecules, influencing their function.
Medicine: Research has shown that Schiff bases, including this compound, exhibit pharmacological activities such as anti-inflammatory and antioxidant effects. They are being explored for their potential therapeutic applications.
Industry: In the industrial sector, Schiff bases are used as corrosion inhibitors, dyes, and pigments. This compound, in particular, has been investigated for its effectiveness in preventing metal corrosion.
Mecanismo De Acción
The mechanism by which N-(2-Methoxybenzylidene)-P-toluidine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes and receptors, altering their activity. The compound’s azomethine group (C=N) plays a crucial role in its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
- N-(2-Methoxybenzylidene)benzohydrazide
- N-(2-Methoxybenzylidene)-3,4-methylenedioxybenzohydrazide
- 2-(2-Methoxybenzylidene) Hydrazine-1-Carbothioamide
Uniqueness: N-(2-Methoxybenzylidene)-P-toluidine is unique due to its specific structure, which includes a methoxy group and a p-toluidine moiety. This combination imparts distinct chemical properties, such as its ability to form stable metal complexes and its potential biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in various applications.
Propiedades
Número CAS |
61555-85-9 |
|---|---|
Fórmula molecular |
C15H15NO |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C15H15NO/c1-12-7-9-14(10-8-12)16-11-13-5-3-4-6-15(13)17-2/h3-11H,1-2H3 |
Clave InChI |
XDXCHEHKQLVTAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=CC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


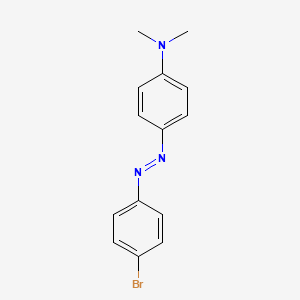
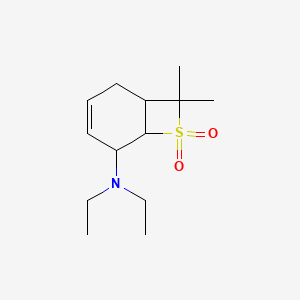
![N-{2-[(Z)-2-(3-Chloro-phenyl)-1-cyano-vinyl]-4-p-tolyl-thiazol-5-yl}-acetamide](/img/structure/B11946995.png)


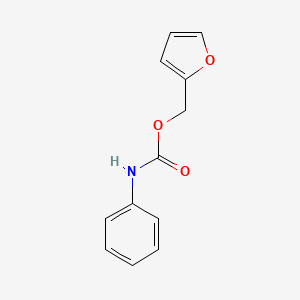

![2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11947042.png)

![3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947047.png)

![[Bis(4-methoxyphenyl)amino]oxidanyl](/img/structure/B11947053.png)
